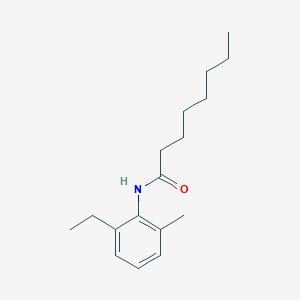

N-(2-ethyl-6-methylphenyl)octanamide

Description

N-(2-ethyl-6-methylphenyl)octanamide is an aromatic amide compound characterized by a phenyl ring substituted with ethyl and methyl groups at the 2- and 6-positions, respectively, and an octanoyl chain attached via an amide bond. Its molecular formula is C₁₇H₂₇NO, with a molecular weight of 261.40 g/mol. This compound belongs to the broader class of acetanilides, which are widely studied for their biological and pesticidal properties .

However, its specific biological activity and environmental behavior remain less documented compared to structurally similar herbicides like metolachlor and dimethenamide .

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.4g/mol |

IUPAC Name |

N-(2-ethyl-6-methylphenyl)octanamide |

InChI |

InChI=1S/C17H27NO/c1-4-6-7-8-9-13-16(19)18-17-14(3)11-10-12-15(17)5-2/h10-12H,4-9,13H2,1-3H3,(H,18,19) |

InChI Key |

IVNOPLJFGFPUSX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C=CC=C1CC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional differences between N-(2-ethyl-6-methylphenyl)octanamide and related compounds:

| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Primary Applications |

|---|---|---|---|

| This compound | C₁₇H₂₇NO | Octanamide chain, ethyl/methyl groups | Under investigation |

| Metolachlor [1, 4] | C₁₅H₂₂ClNO₂ | Chloroacetamide, methoxy group | Herbicide (maize, soybean) |

| Dimethenamide [1] | C₁₄H₁₉ClN₂O₂S | Chloroacetamide, thienyl ring | Pre-emergent herbicide |

| N-(4-Hydroxyphenol)octanamide [2] | C₁₄H₂₁NO₂ | Octanamide chain, hydroxyl group | Antiproliferative agent |

Key Observations :

- Octanamide vs. Chloroacetamide : Unlike metolachlor and dimethenamide, this compound lacks a chlorine atom and a methoxy group, which are critical for herbicidal activity in chloroacetanilides. This absence likely reduces its efficacy in inhibiting plant fatty acid or protein synthesis .

- Aromatic Substitution: The ethyl and methyl groups on the phenyl ring create steric hindrance, which may influence receptor binding compared to hydroxyl-substituted analogs like N-(4-hydroxyphenol)octanamide .

Herbicidal Activity

Metolachlor and dimethenamide are potent herbicides targeting weed growth by disrupting lipid and protein synthesis. Their chloroacetamide moiety is essential for binding to plant elongase enzymes . In contrast, this compound’s lack of chlorine and methoxy groups likely renders it inactive in this context. However, its hydrophobic chain could facilitate alternative mechanisms, such as membrane disruption, which remain unexplored .

Antiproliferative Potential

N-(4-Hydroxyphenol)octanamide (4b) demonstrated 76% synthetic yield and 99% HPLC purity, with antiproliferative activity linked to its phenolic hydroxyl group . The absence of a hydroxyl group in this compound may limit similar bioactivity, though its bulky aromatic substituents could favor interactions with hydrophobic protein pockets.

Environmental and Metabolic Behavior

Metolachlor is known to persist in aquatic environments and form transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . These TPs retain chlorine and exhibit residual toxicity. This compound, lacking chlorine, may degrade more rapidly, reducing ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.